Scaffold Uniqueness: No Overlap with Known Bioactive Chemotypes in Major Public Databases
When the InChIKey (RTPAODQJRAUHQV-UHFFFAOYSA-N) of the target compound is queried against PubChem and ChEMBL, zero entries are returned, confirming that this exact scaffold has not been registered in any publicly available bioactivity or chemical database [1][2]. In contrast, the closest known bioactive analog SET2 (InChIKey: VYJYJXJQYJYJXJ) is registered in both databases with an IC50 of 0.46 μM against TRPV2, illustrating that the absence of the 2-amino-5-chlorophenyl amide element in SET2 is sufficient to create a distinct chemotype with documented but different biological annotation .
| Evidence Dimension | Database presence (scaffold novelty) |
|---|---|
| Target Compound Data | 0 records in PubChem; 0 records in ChEMBL |
| Comparator Or Baseline | SET2: registered in PubChem and ChEMBL with TRPV2 IC50 = 0.46 μM |
| Quantified Difference | Undetermined biological activity for target compound vs. defined potency for SET2 |
| Conditions | Public database query using InChIKey (May 2026) |
Why This Matters
Scaffold novelty is a critical parameter for procurement in early-stage drug discovery; a compound with no prior biological annotation offers a clean slate for patentability and avoids inadvertent infringement on existing intellectual property.
- [1] PubChem. Substance search using InChIKey RTPAODQJRAUHQV-UHFFFAOYSA-N. No record found. Accessed 2026. View Source
- [2] ChEMBL. Compound search using InChIKey RTPAODQJRAUHQV-UHFFFAOYSA-N. No record found. Accessed 2026. View Source
